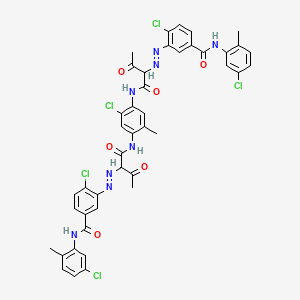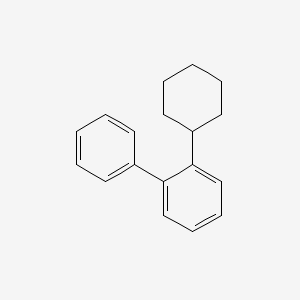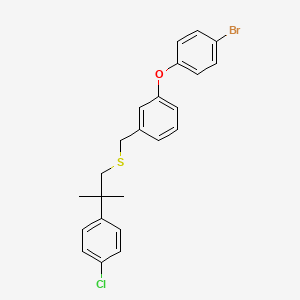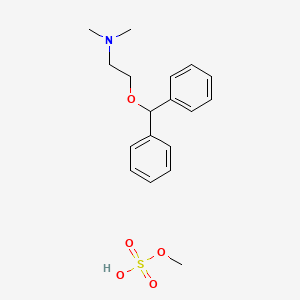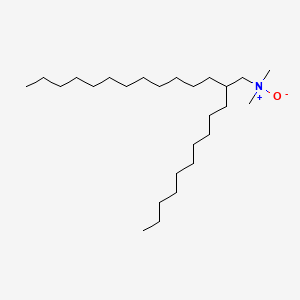
Decyltetradecylamine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyltetradecylamine oxide is an organic compound that belongs to the class of amine oxides. It is primarily used as a surfactant in various cosmetic and personal care products. The compound is known for its ability to enhance the solubility of substances in water, improve foam quality, and act as a cleansing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyltetradecylamine oxide is typically synthesized through the oxidation of tertiary amines. One common method involves treating a tertiary amine with hydrogen peroxide and a base to form the corresponding amine oxide . The reaction conditions usually require a controlled temperature to ensure the formation of the desired product without side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of hydrogen peroxide as an oxidizing agent is common due to its efficiency and cost-effectiveness. The reaction is typically carried out in a reactor where the temperature and pH are carefully monitored to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Decyltetradecylamine oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to the corresponding amine.
Substitution: Reacts with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides can be used under mild conditions.
Major Products
Oxidation: this compound.
Reduction: The corresponding tertiary amine.
Substitution: Various substituted amine oxides depending on the electrophile used.
Applications De Recherche Scientifique
Decyltetradecylamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of decyltetradecylamine oxide primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing of oil and water phases. This property is crucial in its role as a cleansing agent, where it helps to emulsify and remove dirt and oils from surfaces. The molecular targets include lipid membranes, which it disrupts to achieve its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauramine oxide: Another amine oxide used as a surfactant.
Myristamine oxide: Similar in structure and function but with different alkyl chain lengths.
Cocamidopropylamine oxide: A widely used surfactant in personal care products.
Uniqueness
Decyltetradecylamine oxide is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both solubility enhancement and foam boosting .
Propriétés
Numéro CAS |
146793-33-1 |
|---|---|
Formule moléculaire |
C26H55NO |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
2-decyl-N,N-dimethyltetradecan-1-amine oxide |
InChI |
InChI=1S/C26H55NO/c1-5-7-9-11-13-15-16-18-20-22-24-26(25-27(3,4)28)23-21-19-17-14-12-10-8-6-2/h26H,5-25H2,1-4H3 |
Clé InChI |
NIFPWUCDSCRTCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)C[N+](C)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


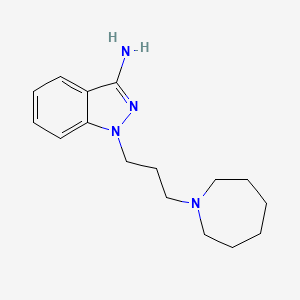
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
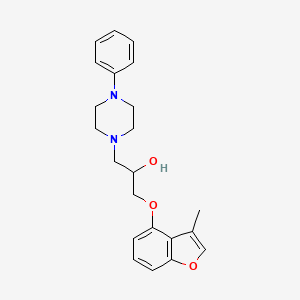
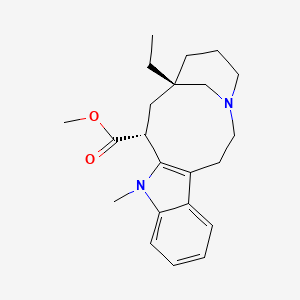

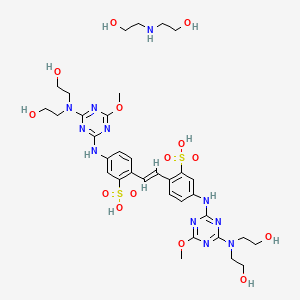
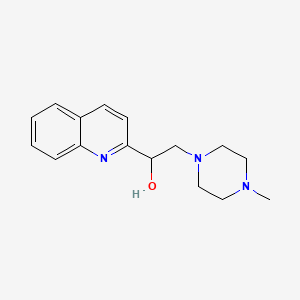

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
